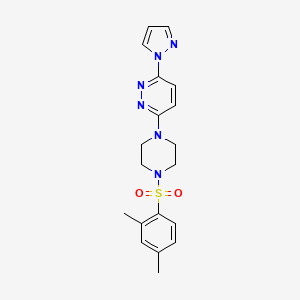
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 1013817-44-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter systems, potentially modulating their activity.
- Protein Inhibition : The sulfonyl group can form strong interactions with proteins, inhibiting their functions.
- Nucleic Acid Interaction : The pyrazole and pyridazine rings may participate in π-π stacking interactions with nucleic acids, affecting gene expression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiproliferative Effects
Studies have shown that derivatives of this compound can exhibit antiproliferative effects against several human cancer cell lines. For instance, a study by Mallesha et al. (2020) demonstrated its effectiveness against breast cancer cell lines, suggesting potential applications in oncology .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study published in 2020 highlighted its ability to inhibit the Type III secretion system in Shigella, which is crucial for bacterial virulence . This suggests that similar mechanisms could be explored for other viral pathogens.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects of the compound on various cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM.
-
Case Study on Antiviral Activity :
- Objective : To assess the efficacy of the compound against Shigella infections.
- Method : In vitro assays measuring bacterial growth inhibition.
- Results : The compound demonstrated a dose-dependent reduction in bacterial viability.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features of this compound:
| Compound Name | Activity Type | Key Features |
|---|---|---|
| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine | Anticancer | Contains furan ring; unique electronic properties |
| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Antimicrobial | Thiophene ring; different electronic interactions |
Propriétés
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-5-17(16(2)14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSTLCECVLLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













